methyl 2-{3-[(2-fluorophenyl)methyl]-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}propanoate
CAS No.: 847383-56-6
Cat. No.: VC11877283
Molecular Formula: C15H14FN5O3
Molecular Weight: 331.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 847383-56-6 |
|---|---|
| Molecular Formula | C15H14FN5O3 |
| Molecular Weight | 331.30 g/mol |
| IUPAC Name | methyl 2-[3-[(2-fluorophenyl)methyl]-7-oxotriazolo[4,5-d]pyrimidin-6-yl]propanoate |
| Standard InChI | InChI=1S/C15H14FN5O3/c1-9(15(23)24-2)20-8-17-13-12(14(20)22)18-19-21(13)7-10-5-3-4-6-11(10)16/h3-6,8-9H,7H2,1-2H3 |
| Standard InChI Key | YZQTVCWVACIGTF-UHFFFAOYSA-N |
| SMILES | CC(C(=O)OC)N1C=NC2=C(C1=O)N=NN2CC3=CC=CC=C3F |
| Canonical SMILES | CC(C(=O)OC)N1C=NC2=C(C1=O)N=NN2CC3=CC=CC=C3F |
Introduction
Methyl 2-{3-[(2-fluorophenyl)methyl]-7-oxo-3H,6H,7H- triazolo[4,5-d]pyrimidin-6-yl}propanoate is a complex organic compound featuring a triazolopyrimidine core, which is a common scaffold in medicinal chemistry due to its potential biological activities. This compound combines a fluorinated phenyl group with a specific triazolopyrimidine structure, suggesting potential applications in pharmaceutical research.
Synthesis and Chemical Reactivity
The synthesis of this compound would likely involve the formation of the triazolopyrimidine core followed by the introduction of the fluorinated phenyl group and the propanoate ester. The reactivity of this compound is influenced by the presence of the triazole and pyrimidine rings, which can participate in various chemical reactions to form new derivatives.
Biological Activities and Potential Applications
Compounds with triazole and pyrimidine rings have been studied for their antifungal, antibacterial, and other pharmacological properties . The specific biological activities of methyl 2-{3-[(2-fluorophenyl)methyl]-7-oxo-3H,6H,7H- triazolo[4,5-d]pyrimidin-6-yl}propanoate would depend on its exact structure and the effects of the fluorinated phenyl group and propanoate ester on its interactions with biological targets.
Research Findings and Future Directions
While specific research findings on this exact compound are not available, related compounds have shown promise in medicinal chemistry. Further research into the synthesis, biological properties, and potential therapeutic applications of methyl 2-{3-[(2-fluorophenyl)methyl]-7-oxo-3H,6H,7H- triazolo[4,5-d]pyrimidin-6-yl}propanoate could reveal significant opportunities in drug development.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume